![molecular formula C8H10N2O2S B12998007 2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and a methylsulfonyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the nucleophilic substitution reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with suitable nucleophiles . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom of the methylsulfonyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols, as well as oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions typically involve moderate temperatures (50-100°C) and the use of polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives .
Scientific Research Applications
2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine include:
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: A precursor used in the synthesis of the target compound.
2-Sulfonylpyrimidines: A class of compounds with similar structural features and reactivity.
Pyrido[2,3-d]pyrimidines: Compounds with a fused pyrimidine ring system that exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which combines a cyclopentane ring with a pyrimidine ring and a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methylsulfonyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3 |
InChI Key |
LPSCEUCZQDWXAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


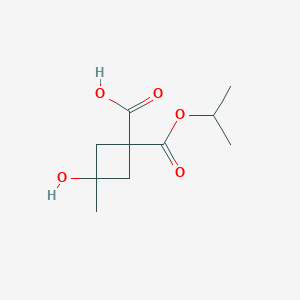
![4-methyl-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12997936.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B12997943.png)
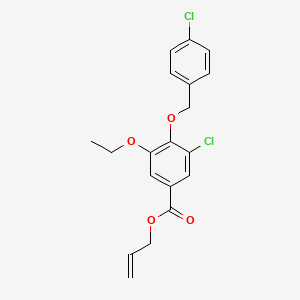
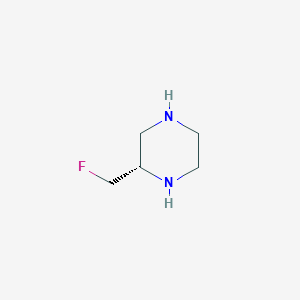
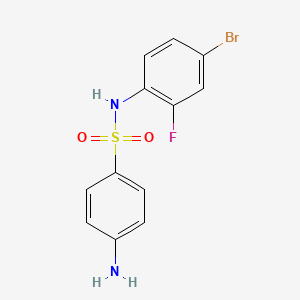
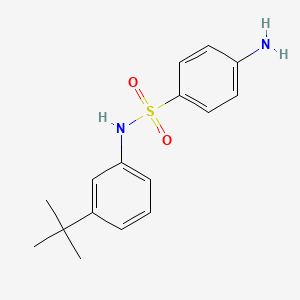
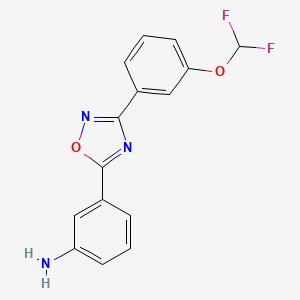
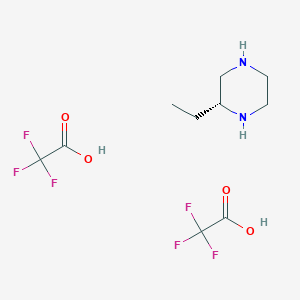
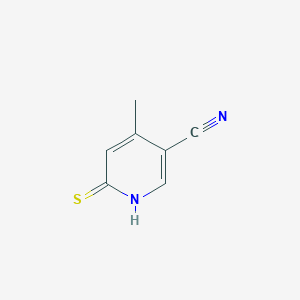
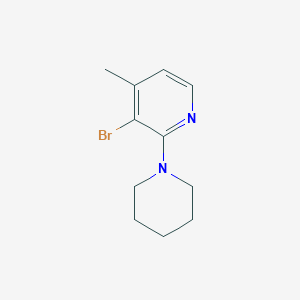
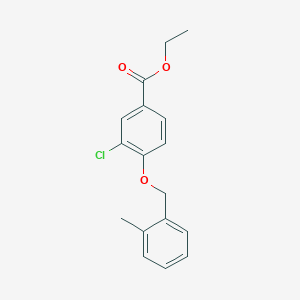
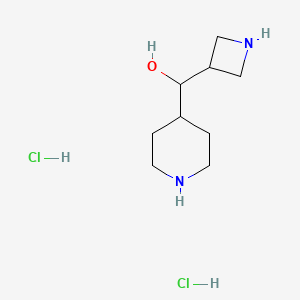
![4-(6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12998019.png)
